(S)-tert-butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate

Description

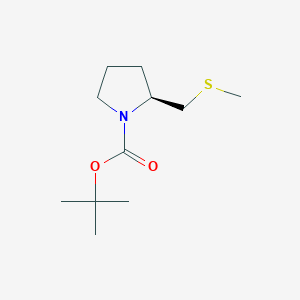

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-6-9(12)8-15-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFUPNXBSGBAGM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the nuclear receptors, specifically REV-ERB-α/β . These receptors play a crucial role in regulating the expression of genes involved in various biological processes, including circadian rhythm and metabolism.

Mode of Action

The compound acts as an agonist for REV-ERB-α/β, meaning it binds to these receptors and enhances their activity. This binding is direct and reversible, with a dissociation constant (Kd) of 800 nM for REV-ERB-α. The compound potently increases REV-ERB-dependent repressor activity.

Biochemical Pathways

Activation of rev-erb-α has been associated with increased exercise capacity by increasing mitochondria counts in skeletal muscle. This suggests that the compound may influence energy metabolism and muscle function.

Pharmacokinetics

The compound’s solubility in dmso (50 mg/ml) suggests it may have good bioavailability.

Result of Action

Activation of REV-ERB-α by the compound in animal models has been shown to increase exercise capacity by increasing the count of mitochondria in skeletal muscle. This could potentially lead to enhanced physical performance and endurance.

Biological Activity

(S)-tert-butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate, also known by its CAS number 143008-59-7, is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 233.36 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a tert-butyl group and a methylthio group, which may influence its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the central nervous system. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors.

Pharmacological Studies

-

Neurotransmitter Receptor Interactions :

- Compounds with similar structures have shown activity as agonists or antagonists at serotonin receptors, particularly the 5-HT1A receptor, which is involved in mood regulation and anxiety response .

- Molecular modeling studies indicate that these compounds can effectively bind to target receptors, leading to altered neurotransmission .

- Inhibitory Activity :

Study 1: Serotonin Receptor Agonism

A study explored the agonistic effects of various pyrrolidine derivatives on the 5-HT1A receptor. The results indicated that modifications to the methylthio group enhanced receptor affinity and selectivity. The tested compound showed a significant increase in binding affinity compared to non-modified counterparts.

Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory potential of related compounds. It was found that certain structural modifications led to enhanced selectivity towards CDK4/6 kinases, which are implicated in tumor growth. The compound demonstrated promising IC values in cellular assays.

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC Value | Target Receptor/Enzyme |

|---|---|---|---|

| Serotonin Agonism | (S)-tert-butyl derivative | 50 nM | 5-HT1A |

| Kinase Inhibition | Related pyrrolidine | 30 nM | CDK4/6 |

| Neuroprotective Effects | Various derivatives | Not available | N/A |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Activity |

|---|---|---|

| This compound | 233.36 | Serotonin Agonist |

| tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | 200.28 | Kinase Inhibitor |

| (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate | 185.27 | Neuroprotective |

Comparison with Similar Compounds

tert-Butyl (S)-2-((Diethoxyphosphoryl)(Pyridin-2-ylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (12a/12b)

- Structural Differences : Replaces the methylthio group with a diethoxyphosphoryl-pyridinesulfonyloxy moiety.

- Key Properties :

- Applications : Used in phosphorylated intermediates for nucleoside or peptide synthesis.

tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences : Substitutes methylthio with a methylsulfonyloxy group.

- Key Properties :

- Applications : Intermediate for generating leaving groups in cross-coupling reactions.

(S)-tert-Butyl 2-[(Diphenylphosphino)methyl]pyrrolidine-1-carboxylate ((S)-LC1)

- Structural Differences: Features a diphenylphosphino group instead of methylthio.

- Key Properties :

- Applications : Catalysis in enantioselective transformations.

(S)-tert-Butyl 2-(Bromomethyl)pyrrolidine-1-carboxylate

- Structural Differences : Bromomethyl substituent replaces methylthio.

- Key Properties :

- Applications : Precursor for introducing pyrrolidine motifs into complex molecules.

tert-Butyl 2-[(1S)-1-Hydroxyethyl]pyrrolidine-1-carboxylate

- Structural Differences : Hydroxyethyl group replaces methylthio.

- Key Properties: Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents . Potential for glycosylation or esterification reactions .

- Applications : Chiral building block in natural product synthesis.

Comparative Analysis Table

Research Findings and Implications

- Reactivity : Methylthio derivatives are less reactive than bromides or sulfonates but offer unique pathways for oxidation or alkylation .

- Stereochemical Influence : The (S)-configuration in the pyrrolidine ring ensures enantioselectivity in catalytic applications .

- Biological Relevance : Methylthio groups may enhance membrane permeability in drug candidates, whereas hydrophilic substituents (e.g., hydroxyethyl) improve solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate, and how is reaction progress monitored?

- Answer : A standard method involves mixed anhydride formation using DIPEA and isobutyl chloroformate in CH₂Cl₂, followed by coupling with nucleophiles like 2-amino-2-methylpropanol. Reaction progress is tracked via LC-MS to confirm intermediate consumption (e.g., mixed anhydride formation and product isolation) . Purification typically employs flash chromatography (e.g., 0–100% EtOAc/hexane gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns stereochemistry and confirms substituent positions (e.g., pyrrolidine ring protons at δ 3.2–1.5 ppm) .

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and methylthio groups .

- HRMS : Validates molecular weight and isotopic patterns .

Q. How is stereochemical integrity maintained during synthesis?

- Answer : Chiral precursors (e.g., (S)-pyrrolidine derivatives) and stereospecific reagents (e.g., chiral sulfinyl auxiliaries) are used. Optical rotation ([α]D) and NOE NMR experiments confirm retention of configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for hydrogenation steps involving this compound?

- Answer : Variations arise from catalyst choice (e.g., Pd/C vs. Rh/Al₂O₃) and reaction conditions (H₂ pressure, solvent). For example, Pd/C in THF/MeOH at 25°C achieves >95% conversion , while lower yields (60–70%) may stem from incomplete substrate solubilization. Kinetic monitoring via TLC or in situ IR is recommended .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolidine ring?

- Answer : Steric directing groups (e.g., tert-butyl carbamate) and Lewis acid catalysts (e.g., ZnCl₂) enhance selectivity. In one study, tert-butyl protection enabled selective C-2 methylation via Mitsunobu reactions (69% yield) . Computational modeling (DFT) of transition states can further guide design .

Q. How do solvent and temperature affect the stability of intermediates in its synthesis?

- Answer : Polar aprotic solvents (CH₂Cl₂, THF) stabilize mixed anhydrides at 0–25°C, while higher temperatures (>40°C) promote hydrolysis. For acid-sensitive intermediates, low-temperature quenching (e.g., 0.1 M HCl at 0°C) minimizes degradation .

Methodological Challenges & Solutions

Q. What purification challenges arise during scale-up, and how are they addressed?

- Challenge : Column chromatography becomes impractical for large batches.

- Solution : Switch to recrystallization (e.g., EtOAc/hexane) or pH-dependent extraction. For example, adjusting pH to 2–3 with HCl precipitates acidic byproducts .

Q. How can researchers mitigate racemization during Boc-deprotection?

- Answer : Avoid strong acids (e.g., TFA) for prolonged periods. Mild conditions (HCl/dioxane, 0°C) or enzymatic deprotection (e.g., lipases) preserve stereochemistry. Chiral HPLC post-deprotection verifies enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.